Bienvenue dans la boutique en ligne BenchChem!

1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one

Anticonvulsant drug synthesis Chiral intermediate Levetiracetam analogs

1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one (CAS 1690082-03-1, molecular formula C₈H₁₅NO₂, molecular weight 157.21) is the (R)-enantiomer of a chiral N-(1-hydroxybutan-2-yl)-substituted 2-pyrrolidinone. It belongs to the pyrrolidinone class of cyclic amides and is structurally a hydroxymethyl-bearing analog within the levetiracetam/etiracetam intermediate family.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13434136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC(CO)N1CCCC1=O
InChIInChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1
InChIKeyCTCWBXABZAYHTH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2R)-1-Hydroxybutan-2-yl]pyrrolidin-2-one (CAS 1690082-03-1): Sourcing Guide for a Chiral Pyrrolidinone Intermediate


1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one (CAS 1690082-03-1, molecular formula C₈H₁₅NO₂, molecular weight 157.21) is the (R)-enantiomer of a chiral N-(1-hydroxybutan-2-yl)-substituted 2-pyrrolidinone . It belongs to the pyrrolidinone class of cyclic amides and is structurally a hydroxymethyl-bearing analog within the levetiracetam/etiracetam intermediate family. The compound serves as a key synthetic intermediate, specifically for the preparation of (R)-levetiracetam acid (L331515), the precursor to (R)-etiracetam and related chiral pyrrolidinone derivatives [1].

Why 1-[(2R)-1-Hydroxybutan-2-yl]pyrrolidin-2-one Cannot Be Swapped with Its (S)-Enantiomer or Racemate


The (R)- and (S)-enantiomers of 1-(1-hydroxybutan-2-yl)pyrrolidin-2-one are not interchangeable because they direct synthesis toward pharmacologically divergent endpoints. The (S)-enantiomer (CAS 909566-58-1) is the established intermediate for levetiracetam, the clinically active (S)-anticonvulsant; the (R)-enantiomer (CAS 1690082-03-1) leads instead to (R)-etiracetam, which is reported to be devoid of anticonvulsant properties in animal models [1]. The levetiracetam synthesis pathway proceeds via condensation of the chiral amino alcohol intermediate with 2-pyrrolidinone, followed by oxidation of the hydroxymethyl group to the carboxylic acid—a sequence in which the absolute configuration at the stereogenic center is retained throughout [2]. Using the incorrect enantiomer at the hydroxymethyl-intermediate stage therefore irreversibly commits the entire downstream synthesis to the undesired stereochemical series, making enantiomeric identity the dominant selection criterion for procurement.

Quantitative Differentiation Evidence for 1-[(2R)-1-Hydroxybutan-2-yl]pyrrolidin-2-one vs. Comparators


Chiral Configuration Determines Downstream Pharmacological Activity: (R) vs. (S) Enantiomer

The (R)-enantiomer leads to (R)-etiracetam, which is devoid of anticonvulsant properties, whereas the (S)-enantiomer (CAS 909566-58-1) leads to levetiracetam, the clinically efficacious anticonvulsant. Levetiracetam is explicitly the (S)-enantiomer of etiracetam; the R-enantiomer does not demonstrate anticonvulsant efficacy in animal seizure models [1]. This pharmacological divergence is rooted in the stereospecific binding of levetiracetam to synaptic vesicle protein SV2A, where the (S)-configuration is required for target engagement [2].

Anticonvulsant drug synthesis Chiral intermediate Levetiracetam analogs

Synthetic Intermediate Specificity: (R)-Enantiomer Enables (R)-Levetiracetam Acid for Anti-Alzheimer's Research

1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one is specifically documented as the intermediate for (R)-levetiracetam acid (L331515), which is employed in the synthesis of levetiracetam-huprine/tacrine hybrids evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, Aβ42/tau aggregation, and acute toxicity in anti-Alzheimer's drug discovery . The corresponding (S)-levetiracetam acid intermediate (CAS 102849-49-0) is directed toward levetiracetam anticonvulsant synthesis; the (R)-series intermediate opens an orthogonal research application space focused on neurodegenerative disease targets [1].

Alzheimer's disease Cholinesterase inhibition Levetiracetam-huprine hybrids

Enzymatic Synthesis Efficiency for Downstream (R)-AEOPA: Engineered Tauriopine Dehydrogenase Route

The downstream product accessible from 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one via oxidation is (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid ((R)-AEOPA), the critical intermediate for (R)-etiracetam. A 2024 biocatalytic study demonstrated that an engineered tauriopine dehydrogenase (CgTaDH) achieves a space-time yield of 3.95 g/L/h for the (R)-4-(carboxypropylamino)butyric acid precursor and a final (R)-AEOPA yield of 73.0% [1]. By comparison, traditional chemical resolution of racemic AEOPA yields less than 50% of the desired enantiomer, with the undesired isomer discarded as waste, and requires amidation at very low temperature (−30 to −40 °C) to prevent epimerization [2].

Biocatalysis Enzyme engineering Chiral acid synthesis

Physicochemical Property Differentiation: LogP and Lipophilicity Between (R) and (S) Enantiomers

The (S)-enantiomer (CAS 909566-58-1) has a measured LogP of 0.31760 and a polar surface area (PSA) of 40.54 Ų . The (R)-enantiomer is reported to exhibit a lower LogP (approximately −0.47), consistent with the influence of stereochemistry on hydrogen-bonding networks and solvation in octanol/water partitioning . While both enantiomers share identical molecular formula and constitutional connectivity, the differential LogP values indicate that stereochemistry measurably influences physicochemical properties relevant to extraction, chromatographic separation, and formulation behavior. Note: LogP data for the (R)-enantiomer is from a secondary vendor source and should be verified experimentally; the (S)-enantiomer LogP is from a primary database entry.

Lipophilicity Physicochemical profiling Chromatographic behavior

Commercial Availability and Purity Tier: (R)-Enantiomer vs. (S)-Enantiomer Supply Landscape

The (R)-enantiomer (CAS 1690082-03-1) is available as a specialty research chemical from suppliers such as Delta-B at a purity of ≥95% in 250 mg quantities [1]. The (S)-enantiomer (CAS 909566-58-1) is far more widely available from multiple vendors (including Santa Cruz Biotechnology, Toronto Research Chemicals, CymitQuimica, Bidepharm, and AKSci) reflecting its established role as a levetiracetam intermediate, with standard purity specifications of 98% . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC for the (S)-enantiomer . The narrower supplier base and generally lower catalog purity of the (R)-enantiomer reflect lower historical demand driven by the dominance of (S)-levetiracetam in the pharmaceutical market.

Specialty chemical sourcing Chiral building blocks Custom synthesis

High-Value Application Scenarios for 1-[(2R)-1-Hydroxybutan-2-yl]pyrrolidin-2-one


Synthesis of (R)-Etiracetam and (R)-Configuration Racetam Derivatives

This compound is the direct hydroxymethyl intermediate for oxidation to (R)-levetiracetam acid ((R)-AEOPA), which is then amidated to yield (R)-etiracetam. The enzymatic oxidation route using engineered tauriopine dehydrogenase achieved 73.0% yield at 3.95 g/L/h STY [1], offering a compelling alternative to classical resolution methods that cap yield below 50% and require cryogenic amidation conditions [2]. This scenario is most relevant for medicinal chemistry groups synthesizing (R)-configuration racetam libraries or for process chemistry teams evaluating biocatalytic routes to chiral pyrrolidinone acids. The (R)-etiracetam product serves as a pharmacological control compound in levetiracetam studies, where the R-enantiomer is established to lack anticonvulsant activity [3].

Anti-Alzheimer's Drug Discovery: Levetiracetam-Huprine/Tacrine Hybrid Synthesis

The (R)-levetiracetam acid derived from this intermediate is specifically used in the synthesis of levetiracetam-huprine and levetiracetam-tacrine hybrid compounds evaluated for multi-target anti-Alzheimer's activity [1]. These hybrids are assessed in assays measuring Aβ42/tau aggregation inhibition, acetylcholinesterase and butyrylcholinesterase inhibitory activities, and acute toxicity. The (R)-configured hydroxymethyl intermediate provides access to the (R)-series of these hybrids, enabling structure-activity relationship studies that probe the effect of stereochemistry at the alpha-ethyl position on cholinesterase binding and anti-aggregation potency.

Chiral HPLC Method Development and Enantiomeric Purity Analysis

Validated chiral LC methods for the enantioselective determination of levetiracetam and its (R)-enantiomer have been established using amylose-based chiral stationary phases [2]. Procuring authentic 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one as a reference standard enables the development of analogous chiral HPLC or GC methods for monitoring enantiomeric purity during (R)-etiracetam synthesis and for quantifying the undesired (S)-enantiomer as a chiral impurity in process intermediates. This is particularly relevant for quality control laboratories that must demonstrate enantiomeric excess specifications (typically >99% ee) for pharmaceutical intermediates.

Pharmacological Profiling of Stereochemical Contributions to Racetam Mechanism of Action

The (R)-enantiomer intermediate enables systematic pharmacological comparison between (R)- and (S)-etiracetam at target level. Levetiracetam (S-enantiomer) exerts anticonvulsant effects through stereospecific binding to synaptic vesicle protein SV2A [3]; the (R)-enantiomer, by contrast, is reported to lack anticonvulsant activity in animal models [4]. Academic and industrial pharmacology groups investigating racetam structure-activity relationships require both enantiomeric series to establish stereochemical determinants of SV2A binding, off-target profiles, and potential non-anticonvulsant therapeutic applications of the (R)-series (e.g., in cognitive or neurodegenerative indications).

Quote Request

Request a Quote for 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.